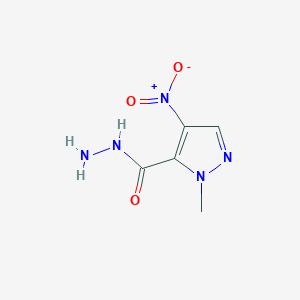
1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
化学反应分析
1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various aldehydes or ketones. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and Schiff bases .
科学研究应用
1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds
作用机制
The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .
相似化合物的比较
1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives such as:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with a propyl group instead of a carbohydrazide group.
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide: This compound has a carboxamide group instead of a carbohydrazide group, leading to variations in its chemical and biological properties.
生物活性
1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H8N4O3, with a molecular weight of approximately 172.16 g/mol. The compound features a pyrazole ring substituted with a methyl group and a nitro group, alongside a carbohydrazide moiety.
Biological Activities
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .
- Antimicrobial Activity : The compound has shown promise in antimicrobial assays, particularly against Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for its antimicrobial efficacy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1-methyl-4-nitro-1H-pyrazole with hydrazine derivatives under acidic conditions to yield the final product.
Table 1: Biological Activity Overview
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| A549 | 26 | ||
| Anti-inflammatory | Various | Not specified | |
| Antimicrobial | E. coli | 40 | |
| S. aureus | 30 |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant growth inhibition, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of pyrazole derivatives is critical for their therapeutic application. While specific data on this compound's pharmacokinetics is limited, similar compounds have shown varied absorption and metabolism rates, which are essential for determining their efficacy and safety in clinical settings .
属性
IUPAC Name |
2-methyl-4-nitropyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O3/c1-9-4(5(11)8-6)3(2-7-9)10(12)13/h2H,6H2,1H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZSKHLSMJHAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














